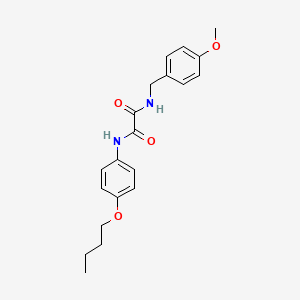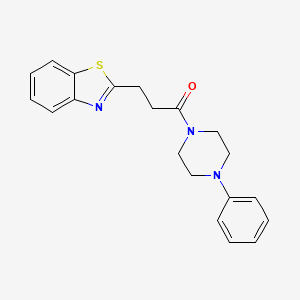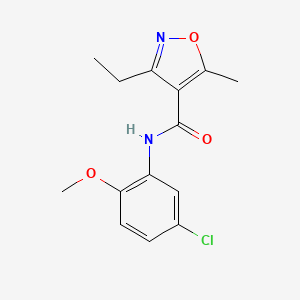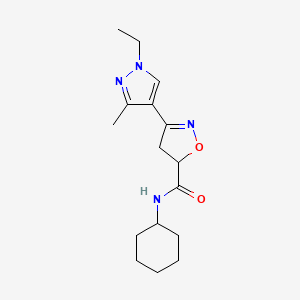![molecular formula C17H19ClN2O2S B4604186 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE](/img/structure/B4604186.png)
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE
Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is an organic compound that belongs to the class of sulfonyl-containing piperazines It is characterized by the presence of a 3-chlorophenyl group attached to a methanesulfonyl moiety, which is further connected to a phenylpiperazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE typically involves the reaction of 3-chlorobenzyl chloride with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-chlorobenzyl methanesulfonate, which is then reacted with 4-phenylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of an organic solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature regulation can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The phenyl and piperazine moieties can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Research: The compound is used as a tool to investigate the function of specific receptors and enzymes in biological systems.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes, including the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Chlorophenyl)methanesulfonyl]-4-methylpiperazine
- 1-[(3-Chlorophenyl)methanesulfonyl]-4-ethylpiperazine
- 1-[(3-Chlorophenyl)methanesulfonyl]-4-isopropylpiperazine
Uniqueness
1-[(3-CHLOROPHENYL)METHANESULFONYL]-4-PHENYLPIPERAZINE is unique due to its specific structural features, such as the combination of a 3-chlorophenyl group with a methanesulfonyl moiety and a phenylpiperazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-6-4-5-15(13-16)14-23(21,22)20-11-9-19(10-12-20)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEABJAOVSMUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-methylpiperazin-1-yl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4604122.png)
![4-({4-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B4604128.png)
![3,4-dibenzyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4604129.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B4604136.png)
![N-1-naphthyl-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4604142.png)

![2-(4-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4604169.png)

![2-[({3-[(2-METHYLPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)METHOXY]ACETIC ACID](/img/structure/B4604177.png)
![ethyl [1-(2,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B4604178.png)
![[4-[(E)-[2-(4-tert-butylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-methoxyphenyl] methanesulfonate](/img/structure/B4604195.png)

